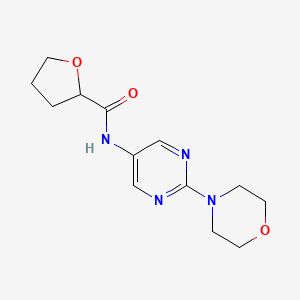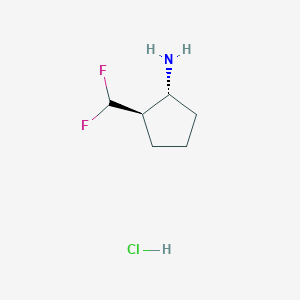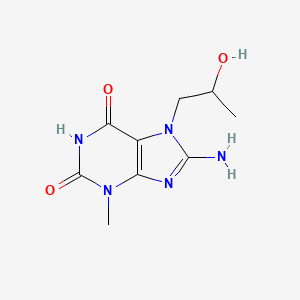
1-(2-bromo-4-methylphenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-bromo-4-methylphenyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . The “2-bromo-4-methylphenyl” part suggests the presence of a phenyl (benzene) ring with a bromine atom and a methyl group attached at the 2nd and 4th positions respectively .
Molecular Structure Analysis
The molecular structure would consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a bromine atom and a methyl group attached at the 2nd and 4th positions respectively .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions, often serving as bioisosteres for carboxylic acids or amides in drug molecules . The bromine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and functional groups in its structure .Scientific Research Applications
Color Tuning in Iridium Complexes
- Iridium tetrazolate complexes, incorporating tetrazolate chelate ligands like 1-(2-bromo-4-methylphenyl)-1H-tetrazole, have shown a range of redox and emission properties. These properties are affected by the nature of the ancillary tetrazolate ligand. Such compounds are considered for use in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Ligand for Catalytic Reactions
- Tetrazole derivatives have been utilized as ligands in catalytic reactions, such as the Heck reaction, demonstrating their utility in organic synthesis (Gupta et al., 2004).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of tetrazole derivatives, exploring optimal conditions for yield and purity. This includes studies on the synthesis of 1-bromo-5-phenyltetrazole and related compounds (Chen Yong-zhou, 2005).
Biomedical Applications
- Tetrazole derivatives have been evaluated for their antihypertensive activity, highlighting their potential use in the development of new therapeutics (Sharma et al., 2010).
Multicomponent Reaction Chemistry
- The use of multicomponent reactions for preparing substituted tetrazole derivatives is a significant area of research. These reactions offer a way to create novel, diverse, and complex tetrazole scaffolds, which are important in medicinal chemistry and drug design (Neochoritis et al., 2019).
Corrosion Inhibition
- Tetrazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for metals like stainless steel in acidic media (Ehsani et al., 2014).
Future Directions
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJKMRHRDNBCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
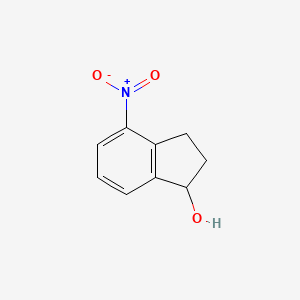
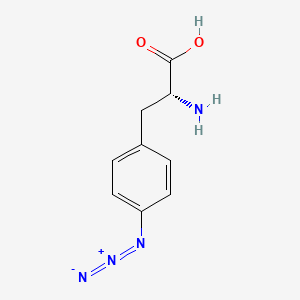
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)
![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)
![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)
